molecular formula C8H8F3N B13617671 N-methyl-1-(2,3,4-trifluorophenyl)methanamine

N-methyl-1-(2,3,4-trifluorophenyl)methanamine

Cat. No.: B13617671
M. Wt: 175.15 g/mol
InChI Key: XLZZHCNZIRMXRL-UHFFFAOYSA-N
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Description

N-methyl-1-(2,3,4-trifluorophenyl)methanamine is an organic compound with the molecular formula C8H8F3N It is a derivative of methanamine, where the phenyl ring is substituted with three fluorine atoms at the 2, 3, and 4 positions, and the nitrogen atom is methylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2,3,4-trifluorophenyl)methanamine typically involves the reaction of 2,3,4-trifluorobenzaldehyde with methylamine. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2,3,4-trifluorophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-methyl-1-(2,3,4-trifluorophenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-1-(2,3,4-trifluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity to these targets, while the methylamine moiety can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(2,4,6-trifluorophenyl)methanamine
  • N-methyl-1-(3,4,5-trifluorophenyl)methanamine
  • N-methyl-1-(2,3,5-trifluorophenyl)methanamine

Uniqueness

N-methyl-1-(2,3,4-trifluorophenyl)methanamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can influence the compound’s electronic properties and reactivity, making it distinct from other trifluorophenyl derivatives.

Properties

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

IUPAC Name

N-methyl-1-(2,3,4-trifluorophenyl)methanamine

InChI

InChI=1S/C8H8F3N/c1-12-4-5-2-3-6(9)8(11)7(5)10/h2-3,12H,4H2,1H3

InChI Key

XLZZHCNZIRMXRL-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C(=C(C=C1)F)F)F

Origin of Product

United States

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